2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide
Overview
Description
2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, nitro, and iodo substituents on the benzamide structure, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Chlorination and iodination steps to introduce the chloro and iodo substituents.
Amidation: Formation of the benzamide structure through a reaction between an amine and a carboxylic acid derivative.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, halogenating agents like iodine monochloride for iodination, and coupling reagents for amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Reduction: The primary product is the corresponding aniline derivative.
Oxidation: Products can include quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique substituents make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a precursor for radiolabeled compounds in imaging studies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity through halogen bonding interactions. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide
- 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Uniqueness
2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide is unique due to the presence of the iodo substituent, which can significantly alter its reactivity and interaction with biological targets compared to similar compounds. The combination of chloro, fluoro, nitro, and iodo groups provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)-5-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIN2O3/c14-10-3-1-7(16)5-9(10)13(19)17-12-6-8(18(20)21)2-4-11(12)15/h1-6H,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSNCOKKNZRFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)I)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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